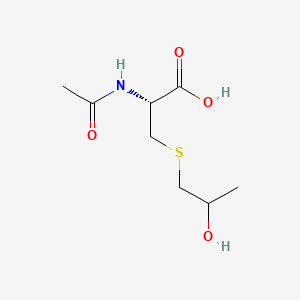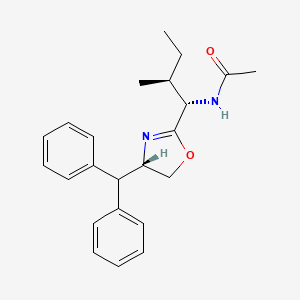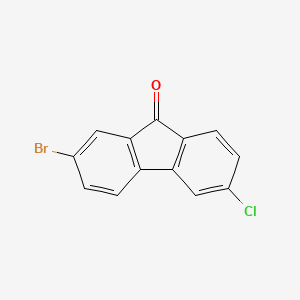![molecular formula C8H14N2O2 B12830588 (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound with a unique structure that includes a benzoimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Cyclization Reaction: The initial step often involves the cyclization of a precursor molecule to form the benzoimidazole core. This can be achieved through the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Hydrogenation: The benzoimidazole core is then subjected to hydrogenation to saturate the aromatic ring, resulting in the octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer, diabetes, or infectious diseases.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the octahydro and carboxylic acid modifications.
Octahydrobenzoimidazole: Similar to (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid but without the carboxylic acid group.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities but different core structures.
Uniqueness
This compound is unique due to its combination of a saturated benzoimidazole core and a carboxylic acid group. This structure imparts specific chemical properties, such as increased stability and reactivity, which are not present in its simpler analogs.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(3aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h5-7,9-10H,1-4H2,(H,11,12)/t5-,6?,7?/m1/s1 |
Clave InChI |
SZFQJESRVGPCAO-GRQBKTHUSA-N |
SMILES isomérico |
C1CCC2[C@@H](C1)NC(N2)C(=O)O |
SMILES canónico |
C1CCC2C(C1)NC(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)





![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)
![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)

